molecular formula C16H12N4O2S B14956174 N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B14956174
M. Wt: 324.4 g/mol
InChI Key: NYXGZEXIQTVSEB-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that combines the structural features of indole, thiazole, and pyrimidine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as atom economy and environmental safety, are often applied to optimize the synthesis process. Multicomponent reactions and sonochemical methods are preferred due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole moiety allows it to interact with various biological receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its combination of indole, thiazole, and pyrimidine structures, which confer a wide range of biological activities and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H12N4O2S/c1-9-8-20-15(22)11(7-18-16(20)23-9)14(21)19-13-4-2-3-12-10(13)5-6-17-12/h2-8,17H,1H3,(H,19,21)

InChI Key

NYXGZEXIQTVSEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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